molecular formula C10H15NO2 B13341220 (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol

(3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol

Cat. No.: B13341220
M. Wt: 181.23 g/mol
InChI Key: LZAZWHZPRDEQQK-JTQLQIEISA-N
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Description

(3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound. This process is conducted under high pressure and temperature using a suitable catalyst such as palladium on carbon. The reaction is monitored to ensure complete conversion and high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of 3-(3-methoxyphenyl)propan-1-one.

    Reduction: Formation of 3-amino-3-(3-methoxyphenyl)propan-1-amine.

    Substitution: Formation of 3-(3-hydroxyphenyl)propan-1-ol.

Scientific Research Applications

(3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-(4-methoxyphenyl)propan-1-ol
  • 3-amino-3-(2-methoxyphenyl)propan-1-ol
  • 3-amino-3-(3-hydroxyphenyl)propan-1-ol

Uniqueness

(3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of a methoxy group at the meta position of the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H15NO2/c1-13-9-4-2-3-8(7-9)10(11)5-6-12/h2-4,7,10,12H,5-6,11H2,1H3/t10-/m0/s1

InChI Key

LZAZWHZPRDEQQK-JTQLQIEISA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H](CCO)N

Canonical SMILES

COC1=CC=CC(=C1)C(CCO)N

Origin of Product

United States

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